molecular formula C10H17NO B025656 4-But-3-enyl-3-propan-2-ylazetidin-2-one CAS No. 101347-89-1

4-But-3-enyl-3-propan-2-ylazetidin-2-one

Cat. No.: B025656
CAS No.: 101347-89-1
M. Wt: 167.25 g/mol
InChI Key: HFLIDTDKOPQHPA-UHFFFAOYSA-N
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Description

4-But-3-enyl-3-propan-2-ylazetidin-2-one is a β-lactam derivative featuring a four-membered azetidin-2-one ring substituted at positions 3 and 2. The IUPAC name reflects its structure: a but-3-enyl group (C₄H₇) at position 4 and a propan-2-yl (isopropyl) group at position 3. The molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.2 g/mol.

Properties

CAS No.

101347-89-1

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

4-but-3-enyl-3-propan-2-ylazetidin-2-one

InChI

InChI=1S/C10H17NO/c1-4-5-6-8-9(7(2)3)10(12)11-8/h4,7-9H,1,5-6H2,2-3H3,(H,11,12)

InChI Key

HFLIDTDKOPQHPA-UHFFFAOYSA-N

SMILES

CC(C)C1C(NC1=O)CCC=C

Canonical SMILES

CC(C)C1C(NC1=O)CCC=C

Synonyms

2-Azetidinone,4-(3-butenyl)-3-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The following table compares 4-But-3-enyl-3-propan-2-ylazetidin-2-one with structurally related compounds from the evidence:

Compound Name Substituents Ring Type Molecular Weight (g/mol) Key Properties/Reactivity
This compound But-3-enyl, propan-2-yl Azetidin-2-one 165.2 High ring strain; alkenyl reactivity
1-Isobutylazetidin-3-one Isobutyl Azetidin-3-one 141.2 Ketone at C3; lower ring strain
(3R,4S)-1-Benzoyl-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-one Benzoyl, methoxypropan-2-yloxy, phenyl Azetidin-2-one 339.15 Aromatic groups; stereospecificity
5-(But-3-en-1-yl)tetrahydrofuran-2-ol But-3-enyl Tetrahydrofuran 142.2 Five-membered ether ring; hydroxyl

Key Findings

a) Ring Strain and Reactivity
  • The azetidin-2-one core in the target compound exhibits higher ring strain compared to azetidin-3-one derivatives (e.g., 1-Isobutylazetidin-3-one) due to the position of the ketone group. This strain enhances electrophilic reactivity, making it a candidate for nucleophilic attack or ring-opening reactions .
  • In contrast, the tetrahydrofuran analog (5-(But-3-en-1-yl)tetrahydrofuran-2-ol) lacks lactam strain, reducing reactivity but improving stability for applications in polymer chemistry .
b) Substituent Effects
  • This is shared with the isobutyl substituent in 1-Isobutylazetidin-3-one .
  • The but-3-enyl group introduces conjugation and sites for Michael additions, distinguishing it from aromatic substituents in the benzoyl- and phenyl-bearing analog from . The latter’s aromatic groups stabilize the molecule via resonance but limit synthetic versatility .
c) Stereochemical Considerations
  • The (3R,4S)-configured azetidin-2-one in highlights the importance of stereochemistry in biological activity. While the target compound’s stereochemistry is unspecified, chiral centers in β-lactams often dictate binding affinity to enzymes like penicillin-binding proteins .

Research Implications and Limitations

  • Synthetic Utility : The alkenyl group in this compound offers routes for functionalization, such as epoxidation or cross-metathesis, which are less feasible in saturated analogs .
  • Data Gaps : Direct crystallographic or pharmacological data for the target compound is absent in the evidence. Structural inferences rely on analogs like 1-Isobutylazetidin-3-one and SHELX-refined derivatives (e.g., ), which use programs like SHELXL for small-molecule refinement .

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